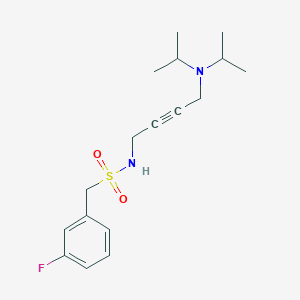
3-(3-chloro-4-fluorophenyl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(3-chloro-4-fluorophenyl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)propanamide is a chemical compound that has shown potential in scientific research applications.
Scientific Research Applications
Neurokinin-1 Receptor Antagonism
Compounds structurally related to "3-(3-chloro-4-fluorophenyl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)propanamide" have been explored for their potential as neurokinin-1 (NK1) receptor antagonists. These antagonists are of interest due to their potential efficacy in pre-clinical tests relevant to clinical outcomes in emesis and depression, demonstrating the versatility of fluorophenyl and thiophene compounds in developing new therapeutic agents (Harrison et al., 2001).
Antitumor Activity
Research has also highlighted the synthesis and evaluation of novel compounds with structural similarities for antitumor activities. These compounds have shown significant cytotoxicity against several tumor cell lines, including human carcinoma, in vitro and in vivo, pointing towards the potential of such structures in the development of new anticancer agents (Naito et al., 2005).
Analgesic Efficacy
Investigations into compounds with the chlorofluorophenyl and thiophenyl groups have demonstrated high analgesic efficacy through TRPV1 antagonism, particularly in models of neuropathic pain. Such studies underscore the potential of these compounds in developing new pain management strategies (Ha et al., 2013).
5-HT1A Receptor Activation
Research into compounds incorporating the 3-chloro-4-fluorophenyl and thiophen-3-yl groups has shown promising results in activating 5-HT1A receptors. This activation has potential therapeutic implications, including antidepressant effects and analgesia, particularly in the context of chronic and neuropathic pain models (Vacher et al., 1999; Colpaert et al., 2004).
Anticancer Agents Development
Further exploration into pyridine-thiazole hybrid molecules has unveiled high antiproliferative activity against various cancer cell lines. This research suggests that structural features similar to "3-(3-chloro-4-fluorophenyl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)propanamide" could be instrumental in designing novel anticancer agents with high specificity and effectiveness (Ivasechko et al., 2022).
properties
IUPAC Name |
3-(3-chloro-4-fluorophenyl)-N-[(5-thiophen-3-ylpyridin-3-yl)methyl]propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClFN2OS/c20-17-8-13(1-3-18(17)21)2-4-19(24)23-10-14-7-16(11-22-9-14)15-5-6-25-12-15/h1,3,5-9,11-12H,2,4,10H2,(H,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXBHTMJMJCAUQQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCC(=O)NCC2=CC(=CN=C2)C3=CSC=C3)Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClFN2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-chloro-4-fluorophenyl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 5-[(3,5-dimethoxybenzoyl)amino]-3-(4-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2382034.png)
![4-ethyl-1-(3-(4-(3-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2382035.png)
![N-(3-acetylphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2382037.png)
![(Z)-2-(4-chlorophenyl)-3-[3-(trifluoromethyl)anilino]prop-2-enenitrile](/img/structure/B2382039.png)

![2-Chloro-N-[(3-methoxyphenyl)methyl]-N-[2-(oxolan-2-yl)ethyl]acetamide](/img/structure/B2382041.png)
![3-{[1-(Quinoxaline-6-carbonyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one](/img/structure/B2382042.png)
![tert-Butyl [(1-propionylpiperidin-4-yl)methyl]carbamate](/img/structure/B2382043.png)

![2-(4-fluorophenyl)-N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2382048.png)


